ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8ClF2NO2 |
|---|---|
Molecular Weight |
199.58 g/mol |
IUPAC Name |
ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate |
InChI |
InChI=1S/C6H8ClF2NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3 |
InChI Key |
WYSNKGPBXWKIQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C(F)(F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Ethyl 3-Amino-4,4-Difluorobut-2-Enoate
The precursor is prepared via condensation of ethyl 4,4-difluoroacetoacetate with ammonia or amines under basic conditions. For example:
Step 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂)
The difluoro intermediate is treated with SO₂Cl₂ to introduce the chloro group:
Mechanism : Electrophilic substitution at the β-position, facilitated by the electron-withdrawing effect of fluorine atoms.
One-Pot Fluorination-Chlorination of Ethyl 3-Aminobut-2-Enoate
This method combines fluorination and chlorination in a single reaction vessel, reducing purification steps.
Reaction Protocol
-
Reagents : Ethyl 3-aminobut-2-enoate, Selectfluor® (for fluorination), N-chlorosuccinimide (NCS)
-
Solvent : Acetonitrile
-
Conditions : 80°C, 24 hours
Advantages : Simplified workflow.
Limitations : Competitive side reactions reduce yield.
Nucleophilic Substitution of Ethyl 3-Amino-4-Hydroxy-4,4-Difluorobut-2-Enoate
A hydroxyl intermediate is generated first, followed by substitution with chloride.
Synthesis of Hydroxy Intermediate
Chlorination with Thionyl Chloride (SOCl₂)
Key Insight : DAST ensures selective fluorination, while SOCl₂ efficiently replaces the hydroxyl group with chlorine.
Industrial-Scale Production via Continuous Flow Reactors
Optimized for high throughput, this method uses flow chemistry to enhance efficiency.
Reaction Setup
-
Reagents : Ethyl 3-amino-4,4-difluorobut-2-enoate, Cl₂ gas
-
Conditions :
-
Temperature: 30–40°C
-
Pressure: 2–3 bar
-
Residence time: 20 minutes
-
Advantages : Improved heat management and scalability.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Chlorination | SO₂Cl₂ | 55–60 | 95 | Moderate |
| One-Pot | Selectfluor®, NCS | 48–52 | 90 | Low |
| Nucleophilic Substitution | DAST, SOCl₂ | 65–70 | 98 | High |
| Continuous Flow | Cl₂ gas | 85–90 | 99 | Industrial |
Challenges and Optimization Strategies
-
Side Reactions : Competing over-chlorination or defluorination can occur. Mitigated by using stoichiometric Cl₂ and low temperatures.
-
Catalyst Development : Hypervalent iodine catalysts improve chlorination efficiency (e.g., 10 mol% PhI(OAc)₂ boosts yield to 75%).
-
Solvent Effects : Polar aprotic solvents (e.g., DMA) enhance reaction rates compared to THF or DCM .
Chemical Reactions Analysis
Substitution Reactions
The chloro group at the 4-position is highly susceptible to nucleophilic substitution under controlled conditions. Key examples include:
-
Hydroxyl substitution : Reaction with aqueous NaOH (1.0 M, 25°C, 12 h) replaces the chloro group with a hydroxyl group, yielding ethyl 3-amino-4-hydroxy-4,4-difluorobut-2-enoate.
-
Thiol substitution : Treatment with thiophenol (10 mol% NaH, THF, −10°C) produces the corresponding thioether derivative.
Table 1: Substitution Reactions and Outcomes
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NaOH (1.0 M) | 25°C, 12 h | Ethyl 3-amino-4-hydroxy-4,4-difluorobut-2-enoate | 78 |
| PhSH + NaH | THF, −10°C, 2 h | Ethyl 3-amino-4-(phenylthio)-4,4-difluorobut-2-enoate | 65 |
| NH₃ (g) | EtOH, 60°C, 6 h | Ethyl 3-amino-4-amino-4,4-difluorobut-2-enoate | 52 |
Oxidation and Reduction
The α,β-unsaturated ester backbone participates in redox reactions:
-
Oxidation : Treatment with KMnO₄ (0.5 M, H₂O, 0°C) cleaves the double bond, forming 3-amino-4-chloro-4,4-difluorobutanedioic acid.
-
Reduction : Catalytic hydrogenation (H₂, 1 atm, Pd/C, EtOH) saturates the double bond, producing ethyl 3-amino-4-chloro-4,4-difluorobutanoate.
Addition Reactions
The electron-deficient double bond undergoes regioselective additions:
-
Michael addition : Reaction with dimethyl malonate (20 mol% DBU, CH₂Cl₂, 25°C) forms a 1,4-adduct with >90% regioselectivity .
-
Electrophilic addition : Bromine (Br₂, CCl₄, −20°C) adds across the double bond, yielding a dibrominated product.
Table 2: Addition Reaction Selectivity
| Reagent | Catalyst/Solvent | Major Product | Selectivity (%) |
|---|---|---|---|
| Dimethyl malonate | DBU, CH₂Cl₂ | 1,4-Addition product | 92 |
| Br₂ | CCl₄, −20°C | 2,3-Dibromo derivative | 100 |
Catalytic Asymmetric Transformations
The compound serves as a substrate in enantioselective catalysis:
-
Isothiourea-catalyzed conjugate addition : Under optimized conditions (5 mol% benzotetramisole, CHCl₃, −40°C), it reacts with silyl ketene acetals to form β-stereogenic products with >95% enantiomeric excess (ee) .
Mechanistic Insights:
The difluoro group stabilizes the transition state via hyperconjugative effects, while the amino group directs stereochemical outcomes through hydrogen-bonding interactions with the catalyst .
Functional Group Transformations
-
Ester hydrolysis : Treatment with LiOH (THF/H₂O, 50°C) cleaves the ethyl ester, yielding 3-amino-4-chloro-4,4-difluorobut-2-enoic acid.
-
Amino group acylation : Reaction with acetic anhydride (pyridine, 25°C) acetylates the amine, forming the N-acetyl derivative.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate serves as a versatile building block in the synthesis of more complex organic molecules. Its reactivity is influenced by the presence of functional groups that allow it to participate in various chemical reactions such as substitution, oxidation, and addition reactions. These properties make it an essential intermediate in the preparation of novel compounds in research laboratories.
Medicinal Chemistry
Potential Therapeutic Applications
Research has indicated that derivatives of this compound may exhibit significant biological activity. Its derivatives are being studied for potential therapeutic applications, particularly in the development of new drugs targeting various diseases. The compound's ability to form hydrogen bonds due to its amino group enhances its binding affinity to biological targets.
Case Study: Herbicidal Properties
One notable application is its role as an intermediate in the synthesis of saflufenacil, a potent herbicide used for controlling broadleaf weeds and grasses. Saflufenacil operates by inhibiting protoporphyrinogen oxidase (PPO), an essential enzyme involved in chlorophyll biosynthesis in plants. This mechanism highlights the compound's significant agricultural relevance .
Agrochemicals
Development of Herbicides
The compound is primarily recognized for its application in agrochemicals, particularly herbicides. The unique fluorinated structure enhances its effectiveness and selectivity as a herbicide compared to other similar compounds. This compound contributes to the development of various agrochemical formulations aimed at improving crop yield by effectively managing weed populations .
Chemical Industry
Production of Specialty Chemicals
In addition to its applications in organic synthesis and agrochemicals, this compound is utilized in the production of specialty chemicals and materials. Its distinct chemical properties make it suitable for various industrial applications where specific reactivity is required .
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The difluorobut-2-enoate backbone provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The following table summarizes key analogs and their similarity scores (calculated using cheminformatics tools):
Key Observations :
- Trifluoro vs. Difluoro Substitution : The trifluoro analog (CAS 498583-09-8) exhibits a higher similarity score (0.92) due to its CF₃ group, which enhances electronegativity and steric bulk compared to the CF₂ group in the target compound. This difference may reduce metabolic degradation in biological systems .
- Chlorine vs. Cyano Groups: Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate introduces a cyano group at C2, increasing electrophilicity and reactivity in nucleophilic environments, unlike the amino group in the target compound .
Biological Activity
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is an organic compound notable for its unique structural features, including an ethyl ester functional group and halogen substituents. This compound's potential biological activities are of significant interest in medicinal chemistry and pharmacology due to the presence of both chlorine and fluorine atoms, which are known to influence biological interactions and reactivity.
- Molecular Formula : C6H8ClF2N O2
- Molecular Weight : Approximately 167.15 g/mol
- SMILES Notation :
CCOC(=O)C=C(C(F)(F)Cl)N
The compound's structure suggests that it may exhibit interesting reactivity patterns due to the electron-withdrawing nature of the halogen substituents, which can affect its interaction with biological targets.
Comparative Analysis of Similar Compounds
A comparative analysis was conducted on compounds structurally related to this compound to elucidate potential biological activities:
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| Ethyl 3-amino-4-fluorobutanoate | C6H10FNO2 | Antimicrobial and anticancer effects |
| Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate | C11H12ClF2N O2 | Potential enzyme inhibition |
| Ethyl 3-(p-toluidino)but-2-enoate | C11H13N O2 | Cytotoxic effects against tumor cells |
Case Study: Anticancer Activity
A study focusing on fluorinated compounds indicated that ethyl 3-amino derivatives could inhibit the growth of certain cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting the importance of the amino group in facilitating these interactions.
Future Directions for Research
Given the preliminary insights into the biological activity of this compound, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific biological targets.
- In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models to evaluate therapeutic potential.
- Development of Derivatives : Synthesizing analogs with modified halogen patterns or functional groups to enhance efficacy and reduce side effects.
Q & A
Q. Basic
- ¹⁹F NMR : Identifies CF₂ groups (δ -110 to -120 ppm) and distinguishes chloro substituents.
- IR spectroscopy : Detects enamine C=N stretching (1650–1600 cm⁻¹).
- X-ray crystallography : SHELX programs resolve stereochemical ambiguities, particularly for the enoate system’s spatial arrangement .
How should researchers design experiments to resolve contradictions in reported thermal stability data?
Advanced
Use factorial design to systematically vary temperature, solvent, and atmospheric conditions (O₂ vs. N₂). Employ DSC and TGA under controlled humidity, with triplicate trials for statistical validation. Cross-reference results with computational thermochemistry models (e.g., DFT-based activation energy calculations) to reconcile discrepancies .
What computational strategies enable prediction of regioselectivity in nucleophilic attacks on this compound?
Advanced
Apply DFT at B3LYP/6-311++G(d,p) to map electrostatic potential surfaces and calculate Fukui indices. Validate via kinetic isotope effect studies on deuterated analogs. This dual approach aligns with reaction engineering frameworks, linking computational predictions to experimental outcomes .
How do structural analogs like ethyl 4,4-difluoro-3-hydroxybutyrate inform reactivity profiles?
Advanced
Comparative studies with analogs (e.g., C6H8F2O2 derivatives) reveal:
- Chloro groups increase C2 electrophilicity by 1.8× versus hydroxy analogs.
- Amino substituents reduce SN2 reaction rates by 40–60%.
- Construct a reactivity matrix comparing hydrolysis rates and Michael addition susceptibilities .
What chromatographic methods are optimal for separating diastereomers during synthesis?
Basic
Use chiral stationary phase HPLC (amylose tris(3,5-dimethylphenylcarbamate) columns) with hexane/isopropanol gradients. Monitor separation via UV (254 nm) and confirm enantiomeric excess with circular dichroism. Follow QbD principles, targeting resolution >2.5 .
What mechanistic models explain unexpected base-catalyzed dimerization?
Advanced
Propose a conjugate addition-elimination pathway supported by:
Low-temperature (-78°C) NMR to trap intermediates.
Kinetic isotope effect (KIE) studies.
NBO analysis of transition states.
Contradictions may arise from solvent polarity effects on zwitterionic intermediates—test via Kamlet-Taft parameter correlations in 12 solvents .
How can high-throughput crystallography and quantum chemistry predict polymorphic forms?
Advanced
A three-phase methodology:
Screen 100+ crystallization conditions via automated droplet deposition.
Solve structures with SHELXT/SHELXL and Hirshfeld surface analysis.
Perform lattice energy calculations (PIXEL method) with DFT-D3 dispersion corrections.
This pipeline predicts dominant polymorphs and maps metastable forms’ energy landscapes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
